

An In-depth Technical Guide to 1-Isopropylazulene: Physical and Chemical Properties

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Compound of Interest		
Compound Name:	1-Isopropylazulene	
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Abstract

1-Isopropylazulene, more commonly known as Guaiazulene, is a bicyclic aromatic hydrocarbon with a distinctive deep blue color.[1] A derivative of azulene, this sesquiterpene is found in various essential oils, most notably from chamomile and guaiac wood.[1] Its unique electronic structure and biological activities, including anti-inflammatory and antioxidant properties, have made it a subject of increasing interest in the fields of cosmetics, pharmaceuticals, and materials science.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Isopropylazulene**, detailed experimental protocols for its synthesis and purification, and an exploration of its key biological signaling pathways.

Physical Properties

1-Isopropylazulene is a dark blue crystalline solid at room temperature, though its low melting point can make it appear as a viscous liquid.[1][4] Unlike its colorless isomer naphthalene, the unique fused five- and seven-membered ring structure of the azulene core results in a significant dipole moment and its characteristic color.[5]

Tabulated Physical Properties



A summary of the key physical properties of **1-Isopropylazulene** is presented in Table 1 for easy reference.

Property	Value	References
Molecular Formula	C15H18	[6]
Molecular Weight	198.30 g/mol	[6]
Appearance	Dark blue crystalline solid	[1]
Melting Point	27-33 °C	[1][6][7][8]
Boiling Point	153 °C @ 7 mmHg	[6][7]
Density	0.976 g/cm ³	[1][7]
Solubility	Insoluble in water; Soluble in ethanol, ether, chloroform, DMSO, DMF, and vegetable oils.	[6][9]
UV/Vis λmax	244, 284, 349, 366, 600-604 nm	[7][10][11]
CAS Number	489-84-9	[6]

Note on Specific Rotation: **1-Isopropylazulene** is an achiral molecule and therefore does not exhibit optical activity. Its specific rotation is zero.[12][13]

Chemical Properties and Reactivity

The chemical reactivity of **1-Isopropylazulene** is largely governed by the distinct electronic nature of its five- and seven-membered rings. The five-membered ring is electron-rich and thus susceptible to electrophilic attack, while the seven-membered ring is electron-deficient.[5]

Electrophilic Substitution

Electrophilic substitution reactions preferentially occur at the 1 and 3 positions of the five-membered ring.[2] This is a key reaction for the functionalization of the guaiazulene core. For example, Vilsmeier-Haack formylation introduces a formyl group at the 3-position.[3]



Halogenation reactions are also important for further derivatization via cross-coupling reactions. [1]

Oxidation

Oxidation of gualazulene can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate in acetone can yield 4-methyl-7-isopropylazulene-1-carboxylic acid and 1-formyl-4-methyl-7-isopropylazulene.[14] Selenium dioxide oxidation has been reported to produce 3-formylgualazulene.[14]

Photosensitivity

1-Isopropylazulene is sensitive to light. When exposed to light, its color can change from blue to green, and eventually to yellow upon degradation.[6] This photosensitivity is an important consideration for its storage and application.

Experimental Protocols Synthesis of 1-Isopropylazulene (Guaiazulene) via Ziegler-Hafner Method (Illustrative)

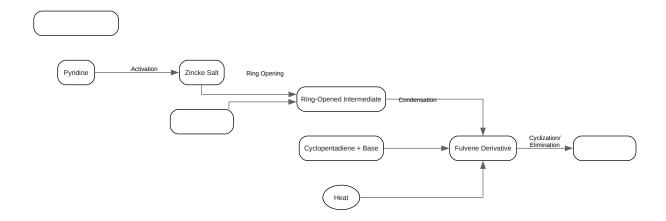
The Ziegler-Hafner azulene synthesis is a classical and versatile method for preparing azulenes.[15][16] While various modifications exist, the general approach involves the condensation of a cyclopentadienide anion with a pyridinium salt derivative.

Protocol Outline:

- Activation of Pyridine: Pyridine is activated by reaction with a suitable reagent, such as 2,4-dinitrochlorobenzene, to form an N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt).[8][17]
- Ring Opening: The pyridinium salt is then treated with a secondary amine, such as dimethylamine or pyrrolidine, to induce ring-opening, forming a vinylogous amidinium salt. [16][18]
- Condensation: This intermediate is reacted with a cyclopentadienide salt (e.g., sodium cyclopentadienide, prepared from cyclopentadiene and a base like sodium methoxide).[8]



- Cyclization and Elimination: The resulting fulvene derivative undergoes thermal electrocyclization, followed by the elimination of the secondary amine, to yield the azulene core.[16] The reaction mixture is typically heated in a high-boiling solvent like pyridine.[8]
- Workup and Purification: The azulene product is isolated from the reaction mixture, often by extraction with a nonpolar solvent like hexane, followed by purification.[8]



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Ziegler-Hafner Azulene Synthesis Workflow.

Purification of 1-Isopropylazulene

3.2.1. Column Chromatography

Column chromatography is a highly effective method for purifying **1-Isopropylazulene** from reaction mixtures or natural extracts, taking advantage of its vibrant color for easy visualization of the separation.[6][7]

Protocol:



- Adsorbent: Silica gel is a commonly used stationary phase.
- Eluent Selection: A non-polar solvent system is typically employed. A common starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (e.g., 95:5 v/v).[7] The optimal solvent system can be determined by thin-layer chromatography (TLC) beforehand.
- Column Packing: A glass column is packed with a slurry of silica gel in the chosen eluent. A
 layer of sand is added on top to protect the silica bed.
- Sample Loading: The crude 1-Isopropylazulene, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the column.
- Elution: The eluent is passed through the column under gravity or with positive pressure (flash chromatography). The deep blue band of **1-Isopropylazulene** will travel down the column and can be collected in fractions.
- Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
- Solvent Removal: The solvent from the pure fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified **1-isopropylazulene**.

3.2.2. Recrystallization

Recrystallization is another method for purifying solid **1-Isopropylazulene**.[15]

Protocol:

- Solvent Selection: A suitable solvent is one in which **1-Isopropylazulene** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol can be a suitable solvent.[15]
- Dissolution: The crude **1-Isopropylazulene** is dissolved in a minimal amount of the hot solvent to form a saturated solution.



- Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature, and then further cooled in an ice bath to promote crystallization.
- Crystal Collection: The formed crystals are collected by vacuum filtration.[3][19]
- Washing: The crystals are washed with a small amount of ice-cold solvent to remove any remaining impurities.
- Drying: The purified crystals are dried to remove any residual solvent.

Biological Activity and Signaling Pathways

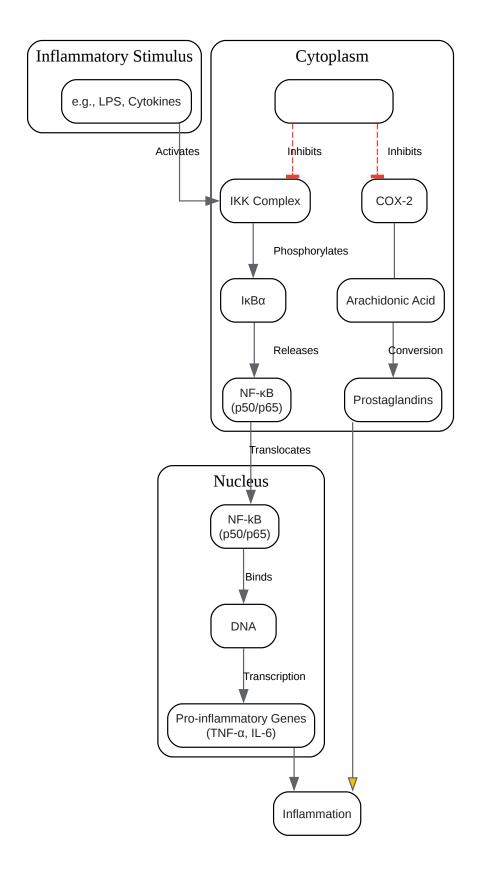
1-Isopropylazulene exhibits notable anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate specific cellular signaling pathways.[20]

Anti-inflammatory Activity

The anti-inflammatory effects of **1-Isopropylazulene** are mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and COX-2 (Cyclooxygenase-2) pathways.

- NF-κB Pathway: In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6.[17][21][22] **1-Isopropylazulene** is thought to interfere with this cascade, leading to a reduction in the production of these inflammatory cytokines.[23][24][25][26]
- COX-2 Pathway: The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][11][27] 1Isopropylazulene can inhibit the activity of COX-2, thereby reducing prostaglandin synthesis.[14]





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Anti-inflammatory signaling pathways modulated by **1-Isopropylazulene**.

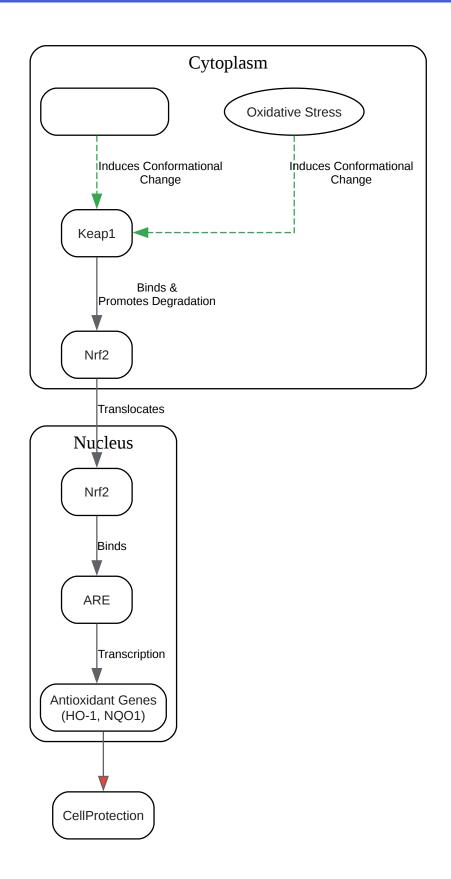


Antioxidant Activity

The antioxidant effects of **1-Isopropylazulene** are associated with the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Nrf2 Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[28] In the presence of oxidative stress or activators like 1-Isopropylazulene, Nrf2 is released from Keap1 and translocates to the nucleus.[29] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative damage.[28][30][31][32]





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Antioxidant (Nrf2) signaling pathway activated by 1-Isopropylazulene.



Conclusion

1-Isopropylazulene (Guaiazulene) is a fascinating molecule with a rich set of physical and chemical properties. Its unique structure not only imparts its characteristic blue color but also drives its reactivity and biological functions. The ability to selectively functionalize its azulene core, coupled with its potent anti-inflammatory and antioxidant activities, makes it a valuable compound for research in medicinal chemistry and materials science. This guide has provided a foundational overview of its key characteristics and methodologies, offering a valuable resource for professionals in drug development and scientific research. Further exploration of its biological mechanisms and synthetic derivatization holds significant promise for the development of new therapeutic agents and advanced materials.

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